molecular formula C14H12BrN3O3 B8689687 3-(7-Bromo-2-methyl-4-oxo-quinazolin-3-YL)piperidine-2,6-dione

3-(7-Bromo-2-methyl-4-oxo-quinazolin-3-YL)piperidine-2,6-dione

Cat. No.: B8689687
M. Wt: 350.17 g/mol
InChI Key: KMVPTGAJQSRRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-Bromo-2-methyl-4-oxo-quinazolin-3-YL)piperidine-2,6-dione is a useful research compound. Its molecular formula is C14H12BrN3O3 and its molecular weight is 350.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H12BrN3O3

Molecular Weight

350.17 g/mol

IUPAC Name

3-(7-bromo-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H12BrN3O3/c1-7-16-10-6-8(15)2-3-9(10)14(21)18(7)11-4-5-12(19)17-13(11)20/h2-3,6,11H,4-5H2,1H3,(H,17,19,20)

InChI Key

KMVPTGAJQSRRMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)Br)C(=O)N1C3CCC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-amino-4-bromobenzoic acid (2.0 g, 9.3 mmol) and imidazole (0.8 g, 11 mmol) in acetonitrile (20 mL), was added acetyl chloride (0.8 mL, 11 mmol) at room temperature. The mixture was stirred at room temperature overnight. To the mixture, was added 3-amino-piperidine-2,6-dione hydrogen chloride (1.5 g, 9.3 mmol), imidazole (1.4 g, 20 mmol) and triphenyl phosphite (2.9 mL, 11 mmol) and heated to reflux for 22 hours. To the mixture, was added water (30 mL). The suspension was filtered and washed with water (2×50 mL), ethyl acetate (2×50 mL), and water (50 mL) to give 3-(7-bromo-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione as a white solid (2.4 g, 75% yield): HPLC: Waters Symmetry C18, 5 μm, 3.9×150 mm, 1 mL/min, 240 nm, 20/80 CH3CN/0.1% H3PO4, 18.65 min (98.9%); mp: 315-317° C.; 1H NMR (DMSO-d6) δ 2.08-2.22 (m, 1H, CHH), 2.62-2.79 (m, 5H, CH3, 2CHH), 2.80-2.91 (m, 1H, CHH), 5.28 (dd, J=6, 11 Hz, 1H, NCH), 7.66 (dd, J=2, 8 Hz, 1H, Ar), 7.84 (d, J=2 Hz 2H, Ar), 7.95 (d, J=8 Hz, 1H, Ar), 11.05 (s, 1H, NH); 13C NMR (DMSO-d6) δ 20.83, 23.53, 24.02, 30.58, 56.67, 119.36, 128.06, 128.29, 128.80, 129.67, 147.93, 156.69, 160.02, 169.33, 172.57; LCMS: MH=350, 352; Anal Calcd for C14H12N3O3Br: C, 48.02; H, 3.45; N, 12.00; Br, 22.82. Found: C, 47.94; H, 3.17; N, 11.85; Br, 20.65.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
2.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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